molecular formula C18H21N3O3S B2387730 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole CAS No. 897468-74-5

2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole

Cat. No.: B2387730
CAS No.: 897468-74-5
M. Wt: 359.44
InChI Key: CZGMUSMXFGEJEG-UHFFFAOYSA-N
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Description

This compound features a 1,3-benzothiazole core with an ethyl group at position 6 and a piperazine moiety linked via a carbonyl group to a 5,6-dihydro-1,4-dioxine ring. The benzothiazole scaffold is widely studied in medicinal chemistry due to its pharmacological versatility, particularly in targeting central nervous system (CNS) receptors like serotonin (5-HT) subtypes .

Properties

IUPAC Name

2,3-dihydro-1,4-dioxin-5-yl-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-2-13-3-4-14-16(11-13)25-18(19-14)21-7-5-20(6-8-21)17(22)15-12-23-9-10-24-15/h3-4,11-12H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGMUSMXFGEJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=COCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. The process includes the alkylation of phenolic hydroxyl groups, azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . Proper choice of solvent and reaction temperature is crucial to minimize side reactions and increase yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Antihypertensive Properties

One of the primary applications of derivatives related to this compound lies in their role as intermediates for antihypertensive drugs. Specifically, the compound serves as a precursor for the synthesis of doxazosin , an effective antihypertensive agent. The synthesis involves the reaction of the compound with specific quinazoline derivatives, leading to the formation of doxazosin, which is used to treat hypertension and urinary retention associated with benign prostatic hyperplasia .

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. Research has demonstrated that compounds structurally similar to 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole can inhibit cancer cell proliferation. For instance, benzothiazole derivatives have shown efficacy against pancreatic cancer cells, highlighting their potential as anticancer agents .

Antimicrobial Effects

The compound is also investigated for its antimicrobial properties. Studies have shown that benzothiazole derivatives possess activity against various bacterial strains and fungi. This makes them potential candidates for developing new antimicrobial agents to combat resistant strains .

Anti-inflammatory Properties

In addition to its antimicrobial effects, certain derivatives exhibit anti-inflammatory activities. The presence of specific functional groups in the benzothiazole structure enhances its ability to modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs .

Synthetic Pathways

The preparation of this compound involves several synthetic methodologies that allow for the introduction of various substituents to enhance its biological activity. The process typically includes heating a reaction mixture under controlled conditions to yield high-purity products suitable for pharmaceutical applications .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzothiazole derivatives. Modifications at different positions on the benzothiazole ring can significantly influence biological activity. For example, substituents at the 6-position have been shown to enhance anticancer activity while maintaining low toxicity profiles .

Case Studies and Research Findings

StudyFindingsApplication
Azzam et al., 2024Investigated various hydrazide derivatives of benzothiazole; demonstrated significant hypoglycemic effects comparable to glibenclamidePotential antidiabetic agents
Lihumis et al., 2020Reviewed recent developments in benzothiazole derivatives; highlighted anticancer activities against various cell linesDrug development for cancer therapy
Shkair et al., 2020Explored biological applications of benzothiazoles; noted anti-inflammatory and antimicrobial propertiesDevelopment of new therapeutic agents

Mechanism of Action

The mechanism by which 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole exerts its effects involves interactions with molecular targets and pathways. These interactions can influence various biological processes, making the compound valuable in medicinal chemistry and drug discovery.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s closest analogue is 6-methyl-2-[4-(phenylcarbonyl)piperazin-1-yl]-1,3-benzothiazole (Compound 12 , from ), which shares the benzothiazole-piperazine-carbonyl framework but substitutes the dihydrodioxine ring with a phenyl group. Key structural distinctions include:

  • Position 6 substituent : Ethyl (target compound) vs. methyl (Compound 12).
  • Carbonyl-linked moiety : Dihydrodioxine (electron-rich, oxygen-containing heterocycle) vs. phenyl (aromatic, hydrophobic).
Pharmacological and Physicochemical Properties
Property Target Compound Compound 12
5-HT2A Binding (Ki) Not reported 8.2 nM
Lipophilicity Higher (ethyl enhances logP) Moderate (methyl reduces logP)
Solubility Likely lower due to ethyl group Improved by methyl substituent
Metabolic Stability Dioxine may reduce oxidation susceptibility Phenyl increases metabolic lability

Key Findings :

  • The ethyl group at position 6 likely improves blood-brain barrier penetration relative to Compound 12’s methyl group, making the target compound more suitable for CNS applications .

Research Implications and Limitations

  • Receptor Specificity : While Compound 12 exhibits high 5-HT2A affinity, the dihydrodioxine substitution in the target compound may shift selectivity toward other serotonin subtypes (e.g., 5-HT1A or 5-HT6) due to steric and electronic effects.
  • Synthetic Challenges : The dihydrodioxine-carbonyl-piperazine linkage may introduce synthetic complexity compared to phenyl-based analogues, requiring optimized coupling conditions .
  • Data Gaps: No experimental binding or pharmacokinetic data for the target compound are available in the provided evidence, necessitating further in vitro and in vivo studies.

Biological Activity

The compound 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzothiazole moiety, known for its diverse biological activities.
  • A piperazine ring, which is often associated with pharmacological effects.
  • A dihydro-1,4-dioxine group that may enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes, modulating their activity and influencing metabolic pathways.
  • Receptor Binding: It can bind to receptors, potentially altering signal transduction pathways critical in various physiological responses.

Antimicrobial Activity

Research has indicated that benzothiazole derivatives often exhibit significant antimicrobial properties. For example:

  • The compound's structural similarities to other benzothiazole derivatives suggest potential efficacy against bacteria such as E. coli and S. aureus .

Anticancer Potential

Benzothiazole derivatives have been studied for their anticancer properties:

  • Some studies have shown that modifications in the benzothiazole structure can lead to enhanced cytotoxicity against cancer cell lines .

Synthesis and Evaluation

A study on the synthesis of related compounds highlighted the importance of structural modifications in enhancing biological activity. For instance:

  • Compounds with varying substitutions on the benzothiazole ring demonstrated different levels of enzyme inhibition and receptor affinity .

Comparative Activity

A comparative analysis of various benzothiazole derivatives revealed that those with electron-withdrawing groups exhibited stronger antibacterial activity than their counterparts with electron-donating groups. This suggests that the electronic nature of substituents plays a crucial role in determining biological efficacy .

Data Table: Biological Activity Overview

Activity TypeCompound StructureTarget Organism/Cell TypeObserved EffectReference
AntibacterialBenzothiazole derivativeE. coli, S. aureusInhibition of growth
AnticancerBenzothiazole derivativeCancer cell linesCytotoxicity
Enzyme InhibitionPiperazine derivativeVarious enzymesModulation of enzymatic activity

Q & A

Basic: What are the key synthetic methodologies for preparing this compound, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzothiazole core via condensation of 2-aminothiophenol derivatives with aldehydes under acidic conditions (e.g., HCl or H₂SO₄) .
  • Step 2: Piperazine functionalization using coupling agents like EDCI or HOBt to attach the 5,6-dihydro-1,4-dioxine-2-carbonyl moiety. Solvents such as THF or DMF are preferred for this step .
  • Step 3: Final purification via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol .

Optimization Tips:

  • Use CuI catalysis for azide-alkyne cycloaddition in piperazine coupling (improves regioselectivity) .
  • Elevated temperatures (80–100°C) and prolonged reaction times (8–12 hrs) enhance yields in cyclization steps .

Advanced: How can structural discrepancies in NMR data between synthesized batches be resolved?

Answer:
Discrepancies often arise from:

  • Rotamers: Restricted rotation around the piperazine-carbonyl bond can split signals in 1^1H NMR. Use variable-temperature NMR (VT-NMR) to confirm .
  • Solvent effects: Deuterated DMSO vs. CDCl₃ may shift aromatic proton signals due to hydrogen bonding. Compare spectra in identical solvents .
  • Impurity profiling: LC-MS or HRMS can detect side products (e.g., unreacted intermediates or oxidation byproducts) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1^1H/13^{13}C NMR: Assign peaks for the benzothiazole (δ 7.2–8.1 ppm), piperazine (δ 2.5–3.5 ppm), and dioxane carbonyl (δ 165–170 ppm) .
  • Mass spectrometry (ESI-MS): Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of the ethyl group from the benzothiazole) .
  • IR spectroscopy: Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and C-S bonds (650–750 cm⁻¹) .

Advanced: How can computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • DFT calculations: Model the electron density of the piperazine nitrogen to predict susceptibility to alkylation or acylation .
  • Molecular docking: Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications .
  • Solvent effect modeling: Use COSMO-RS to optimize solvent choices for reactions involving polar intermediates .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the benzothiazole sulfur .
  • Avoid aqueous solutions (hydrolysis of the dioxane ring may occur at pH < 5 or > 9) .

Advanced: How can contradictory biological activity data across studies be systematically analyzed?

Answer:

  • Dose-response curves: Re-evaluate IC₅₀ values under standardized assay conditions (e.g., cell line viability assays vs. enzyme inhibition) .
  • Metabolic stability assays: Test for cytochrome P450-mediated degradation, which may reduce efficacy in vivo .
  • Comparative SAR tables: Correlate substituent effects (e.g., ethyl vs. methoxy groups on benzothiazole) with activity trends .

Basic: What analytical methods validate purity for publication or regulatory submissions?

Answer:

  • HPLC-DAD: Use C18 columns (acetonitrile/water gradients) with UV detection at 254 nm. Purity >95% is acceptable for most journals .
  • Elemental analysis: Match calculated vs. experimental C/H/N/S percentages (tolerance ±0.4%) .
  • Thermogravimetric analysis (TGA): Confirm absence of solvent residues (<0.5% weight loss below 150°C) .

Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?

Answer:

  • Salt formation: React with HCl or maleic acid to generate water-soluble salts .
  • Co-solvent systems: Use PEG-400 or cyclodextrin-based formulations for intravenous administration .
  • Prodrug design: Introduce hydrolyzable groups (e.g., acetylated piperazine) to enhance bioavailability .

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